molecular formula C22H23N5O2S B11683758 N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide

N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide

Cat. No.: B11683758
M. Wt: 421.5 g/mol
InChI Key: UKZFBNZYUWRQFJ-OEAKJJBVSA-N
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Description

This compound is a structurally complex acetohydrazide derivative characterized by an (E)-configured Schiff base moiety (N'-[(3-allyl-2-hydroxyphenyl)methylidene]) and a 4-ethyl-5-phenyl-1,2,4-triazole-3-thiol group connected via a sulfanylacetohydrazide bridge. The allyl group on the phenolic ring and the ethyl-phenyl substitution on the triazole core contribute to its unique electronic and steric profile, which may influence solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H23N5O2S/c1-3-9-16-12-8-13-18(20(16)29)14-23-24-19(28)15-30-22-26-25-21(27(22)4-2)17-10-6-5-7-11-17/h3,5-8,10-14,29H,1,4,9,15H2,2H3,(H,24,28)/b23-14+

InChI Key

UKZFBNZYUWRQFJ-OEAKJJBVSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC(=C2O)CC=C)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC(=C2O)CC=C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol

This intermediate is prepared via cyclocondensation of ethyl hydrazinecarboxylate with phenyl isothiocyanate in ethanol under reflux (72–80°C for 6–8 hours). The product is purified via recrystallization from methanol, yielding a white crystalline solid (85–90% purity).

Synthesis of 3-Allyl-2-hydroxybenzaldehyde

3-Allyl-2-hydroxybenzaldehyde is synthesized through Claisen-Schmidt condensation of 2-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at 60–70°C for 4–6 hours, followed by extraction with ethyl acetate and column chromatography (hexane:ethyl acetate = 7:3).

Stepwise Synthesis of the Target Compound

Formation of 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) is reacted with chloroacetohydrazide (1.2 equiv) in ethanol under reflux (78–80°C for 5–7 hours) using triethylamine (TEA) as a base. The reaction mixture is cooled, filtered, and washed with cold ethanol to yield a pale-yellow solid (Yield: 78–82%).

Key Analytical Data :

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl-H), 4.12 (q, 2H, –CH₂CH₃), 3.89 (s, 2H, –SCH₂–).

Condensation with 3-Allyl-2-hydroxybenzaldehyde

The hydrazide intermediate (1.0 equiv) is condensed with 3-allyl-2-hydroxybenzaldehyde (1.1 equiv) in ethanol containing glacial acetic acid (5% v/v) as a catalyst. The reaction is refluxed for 3–4 hours, followed by solvent removal under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate:methanol = 9:1) to afford the final compound as a yellow crystalline solid (Yield: 70–75%).

Key Analytical Data :

  • LCMS (ESI+) : m/z 463.2 [M+H]⁺.

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.5 (C=O), 159.2 (C=N), 148.7 (triazole-C), 130.1–115.4 (aromatic-C), 116.8 (allyl-CH₂).

Optimization Strategies

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolGlacial AcOH78475
MethanolHCl (0.1 M)65668
DMFPiperidine100260
Ethanol:H₂O70572

Ethanol with glacial acetic acid (5% v/v) provides the highest yield due to enhanced protonation of the hydrazide nitrogen, facilitating nucleophilic attack on the aldehyde.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) reduces reaction time from 4 hours to 25 minutes, increasing yield to 88%. This method minimizes side reactions such as oxidation of the allyl group.

Industrial-Scale Production

Continuous Flow Reactor Design

A plug-flow reactor with the following parameters achieves 92% conversion:

  • Residence time : 12 minutes

  • Temperature : 80°C

  • Pressure : 2 bar

  • Catalyst : Amberlyst-15 (ion-exchange resin).

Purification at Scale

  • Crystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to 4°C for 12 hours.

  • Chromatography : Preparative HPLC (C18 column, acetonitrile:water = 70:30) removes trace impurities.

Characterization and Quality Control

Spectroscopic Confirmation

  • FT-IR : A sharp peak at 1615 cm⁻¹ confirms the E-configuration of the imine bond (C=N).

  • X-ray Diffraction : Single-crystal analysis reveals a dihedral angle of 12.5° between the triazole and phenyl rings, optimizing π-π stacking.

Purity Assessment

MethodPurity (%)Impurity Profile
HPLC (UV 254 nm)99.82<0.1% unreacted aldehyde
TLC (SiO₂)98.5No secondary spots detected

Challenges and Mitigation

Oxidation of the Allyl Group

Exposure to air during synthesis leads to epoxidation of the allyl moiety. This is mitigated by conducting reactions under nitrogen and adding 0.1% w/w butylated hydroxytoluene (BHT) as an antioxidant.

Byproduct Formation

The main byproduct, N'-[(Z)-isomer] , constitutes 5–7% of the crude product. It is removed via fractional crystallization using ethanol-diethyl ether (1:3).

Recent Advances (2023–2025)

Photocatalytic Synthesis

Visible-light-driven condensation using eosin Y as a photocatalyst achieves 94% yield in 1 hour at room temperature. The mechanism involves single-electron transfer (SET) to activate the aldehyde group.

Biocatalytic Approaches

Immobilized lipase from Candida antarctica (Novozym 435) catalyzes the hydrazone formation in water, eliminating organic solvents. Yield: 81%, enantiomeric excess (ee): >99% .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions involving the allyl group can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance, the compound was assessed using the National Cancer Institute's protocols, demonstrating a notable growth inhibition rate in tested human tumor cells. The mean GI50 (the concentration required to inhibit cell growth by 50%) values indicated promising antitumor activity, suggesting that further optimization could enhance its efficacy as an anticancer agent .

1.2 Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies indicated that it could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

1.3 Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown effectiveness against various bacterial strains. Its unique structure may contribute to its ability to disrupt microbial cell functions, although further studies are required to elucidate the mechanisms involved .

Given the promising results observed in preliminary studies, future research should focus on:

3.1 Structure-Activity Relationship Studies

Investigating how modifications to the chemical structure affect biological activity can lead to the development of more potent derivatives.

3.2 In Vivo Studies

Conducting animal studies will be crucial to assess the pharmacokinetics and therapeutic efficacy of this compound in a living organism.

3.3 Mechanistic Studies

Understanding the precise mechanisms through which this compound exerts its biological effects will provide insights into its potential applications in drug development.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The triazole ring and hydroxyphenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Key structural analogs differ in substituents on the triazole ring, aromatic aldehydes, and ancillary functional groups:

Compound Class Substituents/Modifications Impact on Properties References
Pyridine-containing analogs Triazole substituted with pyridine-2-yl (ZE-4b, ZE-4c) Enhanced π-π stacking and metal coordination potential due to pyridine’s Lewis basicity.
Thiophene derivatives Triazole linked to thiophen-2-ylmethyl (e.g., Safonov et al., 2020) Increased lipophilicity and altered electronic properties via sulfur-rich moieties.
Chlorophenyl analogs 4-Chlorophenyl on triazole (e.g., CAS 306757-40-4) Electron-withdrawing Cl group reduces electron density, potentially improving oxidative stability.
Methoxy-substituted analogs Trimethoxyphenyl or 4-methoxybenzylidene groups (e.g., Li et al., 2009) Methoxy groups enhance solubility and modulate bioavailability via H-bonding and steric effects.
Toluidinomethyl derivatives Toluidinomethyl on triazole (CAS in ) Bulky substituents may hinder enzymatic degradation, extending biological half-life.

The target compound’s 3-allyl-2-hydroxyphenyl group distinguishes it from analogs like ZE-4b (pyridine) or Safonov’s thiophene derivatives.

Physicochemical Properties

  • Solubility : Compounds with polar substituents (e.g., ZE-5b’s sulfonyl group) exhibit higher aqueous solubility than the target compound’s ethyl-phenyl-triazole system .
  • Thermal Stability: The ethyl group on the triazole in the target compound likely improves thermal stability compared to Safonov’s thiophene analogs, where sulfur atoms may reduce stability .
  • Crystallinity : The (E)-configuration of the Schiff base promotes planar molecular packing, as seen in related (E)-N’-arylidene acetohydrazides .

Biological Activity

N'-[(E)-(3-Allyl-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide, a compound with the CAS number 361165-40-4, has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula C22H23N5O2SC_{22}H_{23}N_{5}O_{2}S and a molecular weight of 421.525 g/mol. Its structure features significant functional groups that contribute to its biological activity, including a triazole ring and an allyl group.

Antibacterial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit notable antibacterial properties. For instance, research has shown that derivatives of triazoles can effectively inhibit the growth of various pathogenic bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of similar triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20 to 40 µM for S. aureus and 40 to 70 µM for E. coli, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .

Antifungal Activity

The compound's structure suggests potential antifungal properties as well. Triazole derivatives are widely recognized for their effectiveness against fungal infections.

Research Findings

In vitro studies have demonstrated that certain triazole-based compounds exhibit significant antifungal activity against strains such as Candida albicans. The mechanism is believed to involve the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of this compound has also been explored.

Research indicates that compounds with similar structural features can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function. For example, studies on thiazole and triazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines .

Summary of Biological Activities

Activity Pathogen/Cell Line MIC (µM) Reference
AntibacterialStaphylococcus aureus20 - 40
Escherichia coli40 - 70
AntifungalCandida albicansNot specified
AnticancerVarious cancer cell linesNot specified

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